molecular formula C8H6N2O5 B14843785 2-Acetyl-6-nitroisonicotinic acid

2-Acetyl-6-nitroisonicotinic acid

Cat. No.: B14843785
M. Wt: 210.14 g/mol
InChI Key: VRZOONJSZZHBJN-UHFFFAOYSA-N
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Description

2-Acetyl-6-nitroisonicotinic acid is an organic compound that belongs to the class of nitroisonicotinic acids It is characterized by the presence of an acetyl group at the 2-position and a nitro group at the 6-position on the isonicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-nitroisonicotinic acid typically involves the acetylation and nitration of isonicotinic acid derivatives. One common method involves the reaction of nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction mixture is then treated with an alkaline aqueous solution and an aqueous acid solution to obtain high-purity this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-nitroisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Acetyl-6-aminoisonicotinic acid.

    Reduction: Formation of 2-Hydroxy-6-nitroisonicotinic acid.

    Substitution: Formation of various substituted isonicotinic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-Acetyl-6-nitroisonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-6-nitroisonicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the acetyl group can modulate the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitroisonicotinic acid: Similar structure but lacks the acetyl group.

    2-Acetylisonicotinic acid: Similar structure but lacks the nitro group.

    6-Nitroisonicotinic acid: Similar structure but lacks the acetyl group.

Uniqueness

2-Acetyl-6-nitroisonicotinic acid is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

2-acetyl-6-nitropyridine-4-carboxylic acid

InChI

InChI=1S/C8H6N2O5/c1-4(11)6-2-5(8(12)13)3-7(9-6)10(14)15/h2-3H,1H3,(H,12,13)

InChI Key

VRZOONJSZZHBJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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